3-Bromo-4'-chloro-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

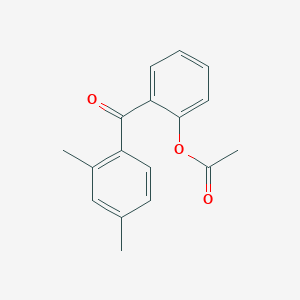

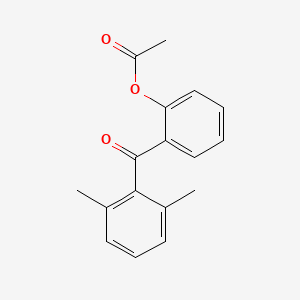

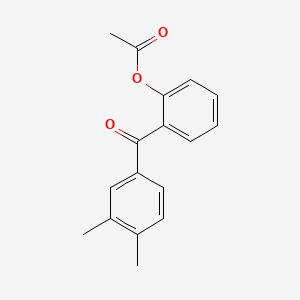

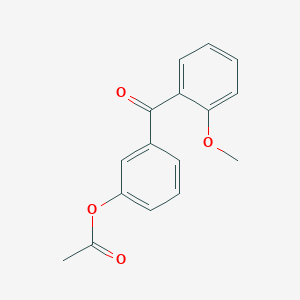

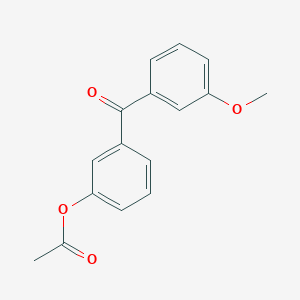

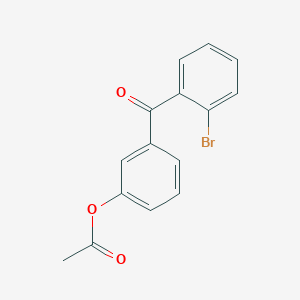

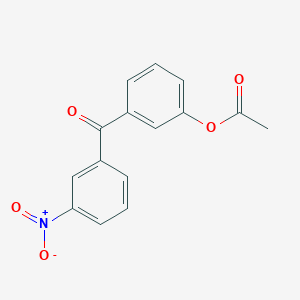

3-Bromo-4’-chloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10BrClO and a molecular weight of 309.59 . It is also known by its IUPAC name, (3-bromophenyl) (4-chloro-3-methylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 3-Bromo-4’-chloro-3’-methylbenzophenone is 1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-4’-chloro-3’-methylbenzophenone can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their biological activity. They are common structures in many biologically active compounds .

Intermediate in the Synthesis of Lenacapavir

This compound is used as an intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine .

Development of Alzheimer’s Disease Treatment

The structure of 3-Bromo-4’-chloro-3’-methylbenzophenone is found in the glycogen synthase 3β inhibitor , a substance having potential for the treatment of Alzheimer’s disease .

Potential Treatment for Iron Deficiency

The 3-aminoindazole structure, which can be synthesized from 3-Bromo-4’-chloro-3’-methylbenzophenone, was developed as a possible treatment for iron deficiency .

Suppression of Tumor Growth

Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, also contains the 3-aminoindazole structure . This structure can be synthesized from 3-Bromo-4’-chloro-3’-methylbenzophenone .

Large-Scale Production of Heterocyclic Fragment of Lenacapavir

The new synthesis method of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile, which involves 3-Bromo-4’-chloro-3’-methylbenzophenone, provides a potential economical route to the large-scale production of this heterocyclic fragment of Lenacapavir .

Mechanism of Action

Target of Action

This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

properties

IUPAC Name |

(3-bromophenyl)-(4-chloro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEYWBZHBSBJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-chloro-3'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.